3-Chloro-5-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXUDLSLVUMIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Methylimidazo 1,2 a Pyridine and Analogous Imidazo 1,2 a Pyridines
Classical Approaches to Imidazo[1,2-a]pyridine (B132010) Ring System Formation
The traditional and most widely employed methods for the synthesis of the imidazo[1,2-a]pyridine ring system are based on the condensation of a 2-aminopyridine (B139424) derivative with a suitable two-carbon synthon, typically an α-halocarbonyl compound.
Cyclocondensation Reactions of 2-Aminopyridines with Alpha-Halocarbonyl Compounds
The reaction of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones, represents a foundational approach to the synthesis of imidazo[1,2-a]pyridines. rsc.org This method involves the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the α-carbon of the carbonyl compound, displacing the halide. The resulting intermediate then undergoes cyclization and dehydration to form the fused imidazole (B134444) ring. rsc.org
The general mechanism proceeds as follows:
N-Alkylation: The pyridine (B92270) ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon bearing the halogen, leading to the formation of a pyridinium (B92312) salt intermediate.
Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal-like intermediate.
Dehydration: Subsequent elimination of a water molecule results in the aromatization of the newly formed five-membered ring, yielding the imidazo[1,2-a]pyridine product.
This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Various solvents can be employed, with polar solvents generally favoring the reaction.
Variations and Scope of Initial Cyclization Protocols
Over the years, numerous modifications and improvements to the classical cyclocondensation method have been reported to enhance yields, broaden the substrate scope, and improve reaction conditions. These variations include the use of different catalysts and reaction media. For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst in aqueous ethanol (B145695) at room temperature provides a facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines from substituted 2-aminopyridines and phenacyl bromides. researchgate.net Other catalysts such as Cu(OTf)₂ and ionic liquids have also been employed. researchgate.net
The scope of this reaction is broad, allowing for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-halocarbonyl compound. This versatility is crucial for creating libraries of compounds for various applications.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine | α-Bromoketone | Reflux | 2-Substituted imidazo[1,2-a]pyridine | rsc.org |
| Substituted 2-aminopyridine | Phenacyl bromide | DBU, aqueous ethanol, RT | 2-Aryl-imidazo[1,2-a]pyridine | researchgate.net |
| 2-Aminopyridine | α-Diazoketone | Cu(OTf)₂ or Rh₂(OAc)₄ | 2-Substituted imidazo[1,2-a]pyridine | researchgate.net |
Advanced and Green Synthetic Strategies for Substituted Imidazo[1,2-a]pyridines
In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines. These advanced strategies often rely on transition metal catalysis.
Metal-Catalyzed Reactions
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines, offering novel pathways and access to a wider range of derivatives. researchgate.net Copper and palladium are among the most frequently used metals in these transformations.
Copper catalysis has been extensively explored for the synthesis of imidazo[1,2-a]pyridines. One notable example is the three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, often referred to as A³-coupling (alkyne-aldehyde-amine). nih.gov This approach allows for the one-pot synthesis of highly functionalized imidazo[1,2-a]pyridines from readily available starting materials. nih.gov
An environmentally sustainable method for this transformation involves a Cu(II)–ascorbate catalyzed A³-coupling reaction in aqueous micellar media. nih.govacs.org This "green" approach avoids the use of hazardous organic solvents and promotes the reaction through the formation of micelles. nih.govacs.org The reaction proceeds via a 5-exo-dig cyclization pathway. nih.govacs.org
A proficient copper(I)-catalyzed three-component synthetic protocol has also been established for the synthesis of substituted imidazo[1,2-a]pyridines via C-H bond amination followed by acetylene (B1199291) incorporation under microwave irradiation. rsc.org Copper-catalyzed oxidative cyclization is another approach, where, for instance, formyl-substituted imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions. nih.gov
| Catalyst System | Reactants | Key Features | Reference |
| CuI/NaHSO₄·SiO₂ | Aldehydes, 2-aminopyridines, terminal alkynes | Three-component domino reaction | nih.gov |
| Cu(II)–ascorbate | Aldehydes, 2-aminopyridines, terminal alkynes | Green synthesis in aqueous micellar media | nih.govacs.org |
| Cu(I) | 2-Aminopyridines, alkynes, secondary amines | Microwave-assisted A³ cascade coupling | rsc.org |
| CuBr | Aminopyridines, nitroolefins | One-pot procedure using air as an oxidant | organic-chemistry.org |
Palladium catalysis has also played a crucial role in the development of modern synthetic routes to imidazo[1,2-a]pyridines. Palladium-catalyzed C-H amination reactions offer a direct and atom-economical way to construct the imidazole ring. These methods often involve the intramolecular cyclization of a suitable precursor, where a C-H bond on the pyridine ring is activated by the palladium catalyst, followed by the formation of a C-N bond.
For example, a novel Pd(OAc)₂-catalyzed synthesis of 3-vinylimidazo[1,2-a]pyridines has been demonstrated via a 1,2-H shift of Pd–carbene complexes. nih.gov This methodology represents an efficient, one-pot, and regiospecific synthesis for a number of biologically active imidazo[1,2-a]pyridine derivatives. nih.gov The development of such C-H functionalization strategies is a significant advancement in the field, as it avoids the need for pre-functionalized starting materials. rsc.org
Metal-Free Synthetic Protocols
The development of metal-free synthetic routes is a key area of research, driven by the need for more sustainable, cost-effective, and less toxic chemical processes. Several metal-free methods have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine core.
A significant advancement in the synthesis of 3-chloro-imidazo[1,2-a]pyridines is the use of transition-metal-free regioselective C-H halogenation. One such method employs sodium chlorite (B76162) (NaClO₂) as an inexpensive and readily available chlorine source and oxidant. nih.gov This approach allows for the direct C-H functionalization at the C-3 position of the imidazo[1,2-a]pyridine ring.
The reaction is typically carried out in the presence of an acid, such as acetic acid, in a solvent like N,N-dimethylformamide (DMF). The protocol has demonstrated good tolerance for various substituents on the pyridine ring. For instance, imidazo[1,2-a]pyridines bearing methyl groups at the 6-, 7-, and 8-positions undergo C-3 chlorination in good to excellent yields. nih.gov This indicates the viability of this method for the synthesis of 3-Chloro-5-methylimidazo[1,2-a]pyridine from the corresponding 5-methylimidazo[1,2-a]pyridine (B1295257) precursor. Mechanistic studies suggest that the reaction proceeds through a radical pathway. nih.gov
Table 1: Metal-Free C-3 Chlorination of Substituted Imidazo[1,2-a]pyridines
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 6-Methylimidazo[1,2-a]pyridine | 3-Chloro-6-methylimidazo[1,2-a]pyridine | 85 |
| 2 | 7-Methylimidazo[1,2-a]pyridine | 3-Chloro-7-methylimidazo[1,2-a]pyridine | 88 |
| 3 | 8-Methylimidazo[1,2-a]pyridine | 3-Chloro-8-methylimidazo[1,2-a]pyridine | 82 |
| 4 | 6-Chloroimidazo[1,2-a]pyridine | 3,6-Dichloroimidazo[1,2-a]pyridine | 80 |
Data sourced from a study on transition-metal-free regioselective C-H halogenation. nih.gov
Catalyst-free condensation reactions represent a highly efficient and environmentally benign strategy for constructing the imidazo[1,2-a]pyridine skeleton. A widely used method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. scielo.br This reaction can often be performed under solvent-free conditions, further enhancing its green credentials.
For the synthesis of this compound, this would involve the reaction of 2-amino-6-methylpyridine (B158447) with a suitable α,α-dihalogenated carbonyl compound or an α-haloketone bearing a leaving group that facilitates subsequent chlorination. Research has shown that various substituted 2-aminopyridines, including 2-amino-5-methylpyridine, react efficiently with α-haloketones to produce the corresponding imidazo[1,2-a]pyridines in good to excellent yields without the need for a catalyst. researchgate.net The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration.
Table 2: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | α-Haloketone | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminopyridine | α-Bromoacetophenone | Neat, 60 °C, 20 min | 91 |
| 2 | 2-Amino-5-methylpyridine | α-Bromoacetophenone | Neat, 60 °C, 20 min | 89 |
| 3 | 2-Aminopyridine | 2-Bromo-4'-chloroacetophenone | Neat, 60 °C, 20 min | 92 |
| 4 | 2-Amino-5-methylpyridine | α-Chloroacetophenone | Neat, 80 °C, 40 min | 88 |
Data adapted from studies on catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. scielo.brresearchgate.net
Ultrasound irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates and improving yields. In the context of imidazo[1,2-a]pyridine synthesis, ultrasound has been successfully employed to promote C-H functionalization. For instance, a metal-catalyst-free and environmentally friendly method for the regioselective iodination at the C-3 position of imidazo[1,2-a]pyridines has been developed using ultrasound acceleration. nih.gov This reaction proceeds in a green solvent like ethanol.
While specific reports on ultrasound-assisted C-H chlorination for this scaffold are less common, the success with iodination suggests the potential for similar methodologies to be developed for chlorination. nih.gov Another ultrasound-assisted protocol involves the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system for the synthesis of imidazo[1,2-a]pyridines in water. organic-chemistry.org This highlights the utility of ultrasound in promoting the formation of the core heterocyclic structure under green conditions.
Table 3: Ultrasound-Assisted Synthesis and Functionalization of Imidazo[1,2-a]pyridines
| Entry | Reactants | Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Phenylimidazo[1,2-a]pyridine, I₂, TBHP | C-3 Iodination | EtOH, Ultrasound, 30 min | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 90 |
| 2 | 2-Aminopyridine, Acetophenone | Cyclization | H₂O, KI/TBHP, Ultrasound | 2-Phenylimidazo[1,2-a]pyridine | 97 |
| 3 | 2-Aminopyridine, 2-Bromoacetophenone | Cyclization | PEG-400, Ultrasound, 15 min | 2-Phenylimidazo[1,2-a]pyridine | 94 |
Data compiled from studies on ultrasound-assisted synthesis and functionalization. nih.govorganic-chemistry.orgscispace.com
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
The aza-Friedel–Crafts reaction provides a powerful method for the C-H functionalization of electron-rich heterocycles. A three-component version of this reaction has been developed for the C-3 alkylation of imidazo[1,2-a]pyridines. This reaction, often catalyzed by a Lewis acid such as Yttrium triflate (Y(OTf)₃), involves the reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine. nih.gov This methodology facilitates the introduction of various alkyl groups at the C-3 position with high efficiency and broad substrate scope. However, this reaction is suited for C-C bond formation (alkylation) and is not a direct method for introducing a chlorine atom at the C-3 position. Therefore, it is not directly applicable for the synthesis of this compound.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-amino-imidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis. researchgate.net While the GBB reaction does not directly yield a 3-chloro substituent, the resulting 3-amino group serves as a versatile synthetic handle that can be converted to a chloro group.
This transformation can be achieved through a diazotization-substitution sequence, classically known as the Sandmeyer reaction. organic-chemistry.org The 3-amino-imidazo[1,2-a]pyridine can be treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic media) to form a diazonium salt, which is then displaced by a chloride ion, often using a copper(I) chloride catalyst. More modern and safer methods for deaminative chlorination of aminoheterocycles have also been developed, using reagents like pyrylium (B1242799) salts and a simple chloride source (e.g., MgCl₂), which avoid the need for potentially explosive diazonium intermediates and stoichiometric transition metals. nih.gov This two-step sequence, comprising a GBB reaction followed by a deaminative chlorination, represents a viable, albeit indirect, route to 3-chloro-imidazo[1,2-a]pyridines.
Table 4: Synthesis of 3-Amino-Imidazo[1,2-a]pyridines via GBB Reaction
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | NH₄Cl | 82-89 |
| 2 | 2-Aminopyridine | Various aldehydes | Trimethylsilylcyanide | Sc(OTf)₃ | High |
Data from studies on the Groebke–Blackburn–Bienaymé reaction. researchgate.netmdpi.com
Environmentally Benign Reaction Conditions
In recent years, the principles of green chemistry have guided the development of synthetic methodologies that minimize or eliminate the use of hazardous substances. For the synthesis of imidazo[1,2-a]pyridines, this has led to the exploration of aqueous media and solvent-free conditions.
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and environmentally benign nature. For the synthesis of imidazo[1,2-a]pyridine derivatives, aqueous conditions have been successfully employed. An ultrasound-assisted C-H functionalization of ketones with 2-aminopyridines using a KI/tert-butyl hydroperoxide catalytic system in water has been reported to produce imidazo[1,2-a]pyridines in good yields. nih.gov This method offers mild reaction conditions and avoids the need for a metal catalyst or a base. nih.gov Another approach involves a catalyst-free synthesis of methyl-substituted imidazo[1,2-a]pyridines in an aqueous medium. nih.gov
A highly efficient and versatile method for the synthesis of various imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)–ascorbate-catalyzed domino A³-coupling reaction in an aqueous micellar medium. This reaction proceeds via a 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes.
Solvent-free reactions, often conducted under neat conditions or with microwave assistance, offer advantages such as reduced environmental impact, operational simplicity, and often, enhanced reaction rates. A facile and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines without any catalyst or solvent. rsc.org This protocol has been shown to be effective for various substituted 2-aminopyridines, including 2-amino-5-methylpyridine, leading to the corresponding 5-methylimidazo[1,2-a]pyridine derivatives in excellent yields. rsc.org
Microwave-assisted organic synthesis has also emerged as a powerful tool for solvent-free reactions. A three-component reaction of pyridin-2-amine, 3-phenylpropiolaldehyde, and an alcohol, catalyzed by p-toluenesulfonic acid under solvent-free microwave irradiation, affords functionalized imidazo[1,2-a]pyridines in good yields. rsc.org Furthermore, a one-pot, solvent-free, and catalyst-free synthesis of fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework has been reported, proceeding through a Groebke–Blackburn–Bienaymé reaction (GBBR)/SNAAr/ring-chain azido (B1232118) tautomerization cascade. researchgate.net
Regioselective Introduction of Functional Groups
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of regioselective functionalization methods is of paramount importance.
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution, making it a primary target for functionalization.
Alkylation: A simple and efficient method for the synthesis of C-3 alkylated imidazo[1,2-a]pyridines has been developed using a three-component aza-Friedel–Crafts reaction. researchgate.netresearchgate.net This reaction, catalyzed by Y(OTf)₃, involves imidazo[1,2-a]pyridines, aldehydes, and amines, and proceeds under an air atmosphere without the need for inert conditions. researchgate.netresearchgate.net The methodology demonstrates excellent functional group tolerance and is applicable to a broad scope of substrates, including those with methyl and chloro substituents on the pyridine ring of the imidazo[1,2-a]pyridine core. researchgate.net
Table 1: Examples of C-3 Alkylation of Imidazo[1,2-a]pyridines
| Imidazo[1,2-a]pyridine Substrate | Aldehyde | Amine | Product | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 3-((Morpholino)(phenyl)methyl)-2-phenylimidazo[1,2-a]pyridine | 92 | researchgate.net |
| 2-Phenyl-7-methylimidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 7-Methyl-3-((morpholino)(p-tolyl)methyl)-2-phenylimidazo[1,2-a]pyridine | 85 | researchgate.net |
| 7-Chloro-2-phenylimidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 7-Chloro-3-((morpholino)(p-tolyl)methyl)-2-phenylimidazo[1,2-a]pyridine | 81 | researchgate.net |
Cyanation: The introduction of a cyano group at the C-3 position provides a versatile handle for further synthetic transformations. An electrochemical oxidative regioselective C-H cyanation of imidazo[1,2-a]pyridines has been developed using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. nih.gov This metal-free approach operates under mild conditions and is compatible with a broad range of substituted imidazo[1,2-a]pyridines, affording C-3 cyanated products in moderate to excellent yields. nih.gov
Visible light-promoted methods have also been explored for C-3 functionalization. A protocol for the C-3 cyanomethylation of imidazo[1,2-a]pyridines with bromoacetonitrile (B46782) has been developed using a photocatalyst. rsc.org The resulting 3-cyanomethylated products are valuable intermediates for the synthesis of marketed drugs. rsc.org
Thioetherification: The introduction of a thioether moiety at the C-3 position can be achieved through various methods. A highly regioselective copper-catalyzed C–H/S–H cross-coupling of imidazo[1,2-a]pyridines with thiols has been developed to form C-3 sulfenated products. bohrium.com This process utilizes molecular oxygen as the oxidant and provides a simple route to thioether-decorated imidazo[1,2-a]pyridines. bohrium.com Additionally, a metal-free, four-component strategy has been developed for the synthesis of thioether-derived imidazo[1,2-a]pyridines, using sodium thiosulfate (B1220275) as the sulfur source. researchgate.net Research has also shown that 3-methylthio derivatives of substituted imidazo[1,2-a]pyridines can be prepared by reacting the parent heterocycle with dimethylsulfoxide and an alkyl bromide. researchgate.net
Nitrosylation: Regioselective C-3 nitrosylation of imidazo[1,2-a]pyridines can be achieved under metal-free conditions. An efficient method utilizes tert-butyl nitrite (TBN) as the nitroso source, demonstrating broad functional group compatibility, including halogens and methyl groups. researchgate.net Another approach involves a highly regioselective photocatalyzed C-H nitrosylation at the C-3 position under continuous flow and without the need for an external photocatalyst, oxidant, or additive. nih.govresearchgate.net
Functionalization at the C-2 position of the imidazo[1,2-a]pyridine core is more challenging compared to the C-3 position due to the electronic properties of the ring system. The C-3 position is more susceptible to electrophilic attack. However, C-2 functionalized derivatives are present in commercially available drugs, highlighting the importance of developing synthetic strategies for their preparation.
Traditional syntheses of imidazo[1,2-a]pyridines often allow for the introduction of substituents at the C-2 position by choosing appropriately substituted starting materials, such as α-halo ketones. For instance, the condensation of a 2-aminopyridine with an α-haloketone bearing a desired substituent will place that substituent at the C-2 position of the resulting imidazo[1,2-a]pyridine.
The synthesis of specifically substituted analogues like this compound requires precise control over the regioselectivity of halogenation and methylation reactions.
Halogenation: A facile and efficient transition-metal-free method for the regioselective halogenation of imidazo[1,2-a]pyridines at the C-3 position has been developed. This method utilizes inexpensive and readily available sodium chlorite (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid. The reaction proceeds via a proposed radical mechanism and provides a direct route to 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines. This methodology is compatible with various substituents on the imidazo[1,2-a]pyridine core, including methyl groups at the C-5, C-6, C-7, and C-8 positions.
Table 2: Regioselective C-3 Chlorination of Methyl-Substituted Imidazo[1,2-a]pyridines
| Substrate | Product | Yield (%) | Reference |
| 5-Methyl-2-phenylimidazo[1,2-a]pyridine | 3-Chloro-5-methyl-2-phenylimidazo[1,2-a]pyridine | 81 | |
| 6-Methyl-2-phenylimidazo[1,2-a]pyridine | 3-Chloro-6-methyl-2-phenylimidazo[1,2-a]pyridine | 85 | |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 3-Chloro-7-methyl-2-phenylimidazo[1,2-a]pyridine | 92 | |
| 8-Methyl-2-phenylimidazo[1,2-a]pyridine | 3-Chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine | 88 |
Methylation: Site-specific C-H methylation of imidazo[1,2-a]pyridines can be achieved under metal-free conditions using peroxides as both the radical initiator and the methyl source. bohrium.com This direct methylation method allows for the synthesis of methylated imidazopyridines in moderate to good yields. bohrium.com The regioselectivity of methylation can be influenced by the substitution pattern of the starting imidazo[1,2-a]pyridine.
Solid-Phase Synthesis Techniques for Library Generation
The generation of chemical libraries for drug discovery and development heavily relies on efficient and robust synthetic methodologies. Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of diverse molecular scaffolds, including the imidazo[1,2-a]pyridine core structure. This approach offers significant advantages over traditional solution-phase synthesis, such as simplified purification procedures, the ability to drive reactions to completion using excess reagents, and amenability to automation.
A versatile method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine derivatives, which can be adapted to produce analogs of this compound, involves the initial immobilization of a suitable starting material onto a solid support. acs.orgnih.gov While specific solid-phase synthesis of this compound has not been extensively detailed, established protocols for analogous structures provide a clear blueprint.
One effective strategy begins with the attachment of a 2-aminonicotinate derivative to a solid support, which serves as the precursor for the pyridine ring of the imidazo[1,2-a]pyridine system. acs.org To generate 5-methyl substituted analogs, the corresponding 2-amino-6-methylnicotinic acid would be the requisite starting material. The core imidazo[1,2-a]pyridine scaffold is then constructed through the reaction of the polymer-bound aminopyridine with various α-haloketones. This step allows for the introduction of diversity at the 2-position of the heterocyclic system.
A crucial step in the synthesis of the target compound and its analogs is the halogenation at the 3-position of the imidazo[1,2-a]pyridine ring. This is effectively achieved on the solid support using halogenating agents. For the introduction of a chlorine atom, N-chlorosuccinimide (NCS) is a suitable reagent. acs.org The polymer-bound imidazo[1,2-a]pyridine is treated with NCS to yield the 3-chloro derivative.
The final step in the synthesis is the cleavage of the desired compounds from the solid support. A "react and release" strategy can be employed, where the cleavage reagent also introduces another point of diversity into the final molecule. For instance, if the initial attachment to the resin is through an ester linkage, cleavage with a variety of primary or secondary amines can generate a library of corresponding amides. acs.org
The following table outlines a representative solid-phase synthesis sequence for generating a library of this compound analogs, based on established methodologies.
| Step | Description | Reagents and Conditions | Purpose |
| 1 | Immobilization | 2-amino-6-methylnicotinic acid, Solid Support (e.g., Wang resin), Coupling agents (e.g., DIC, HOBt) | Anchoring the pyridine precursor to the solid phase. |
| 2 | Imidazo[1,2-a]pyridine formation | α-haloketones (R-COCH₂X) | Construction of the bicyclic core and introduction of diversity at the 2-position. |
| 3 | Chlorination | N-chlorosuccinimide (NCS) | Introduction of the chlorine atom at the 3-position. |
| 4 | Cleavage and Diversification | Primary or Secondary Amines (R¹R²NH) | Release of the final products from the solid support and introduction of diversity at the carboxamide position. |
This solid-phase approach allows for the systematic variation of substituents at multiple positions of the imidazo[1,2-a]pyridine scaffold, facilitating the rapid generation of a library of compounds centered around the 3-chloro-5-methyl core.
Another powerful technique for the solid-phase synthesis of imidazo[1,2-a]pyridine libraries employs a traceless linker strategy. nih.gov This approach avoids the retention of any part of the linker in the final product. Key steps in one such strategy involve the formation of an α-haloketone resin, followed by the reaction with a 2-aminopyridine to form the imidazo[1,2-a]pyridine ring on the solid support. nih.gov To generate 5-methyl analogs, 2-amino-6-methylpyridine would be utilized in this step. Further modifications, such as alkylation, can be performed on the resin-bound intermediate before the final product is released from the support via an oxidation-elimination sequence. nih.gov
The following table summarizes a traceless solid-phase synthesis approach for a library of 5-methylimidazo[1,2-a]pyridines.
| Step | Description | Reagents and Conditions | Purpose |
| 1 | Resin Functionalization | Sodium benzenesulfinate, α,α'-dihalo ketone | Formation of a sulfone-linked α-haloketone resin. |
| 2 | Imidazo[1,2-a]pyridine Formation | 2-amino-6-methylpyridine | Construction of the 5-methylimidazo[1,2-a]pyridine core on the solid support. |
| 3 | On-Resin Modification (Optional) | Alkylating agents, Base | Introduction of diversity at other positions of the scaffold. |
| 4 | Traceless Cleavage | Oxidation (e.g., with m-CPBA) followed by elimination | Release of the final imidazo[1,2-a]pyridine derivatives without any linker remnant. |
While this traceless linker method has been described for the generation of a library of 12 imidazo[1,2-a]pyridines, the introduction of a chlorination step at the 3-position would be a necessary adaptation to specifically target this compound and its analogs. nih.gov This could potentially be achieved by treating the resin-bound imidazo[1,2-a]pyridine with a chlorinating agent prior to the cleavage step.
The application of these solid-phase synthesis techniques provides a robust platform for the combinatorial generation of libraries of this compound analogs, enabling the exploration of structure-activity relationships and the identification of compounds with desired properties.
Reaction Chemistry and Derivatization Pathways of 3 Chloro 5 Methylimidazo 1,2 a Pyridine
Nucleophilic Substitution Reactions at the Halogenated Position
The chlorine atom at the C3 position of the 3-Chloro-5-methylimidazo[1,2-a]pyridine ring is susceptible to nucleophilic substitution, a key reaction for introducing diverse functional groups. This reactivity stems from the electron-deficient nature of the C3 position, which is influenced by the adjacent nitrogen atom in the imidazole (B134444) ring. A variety of nucleophiles can be employed to displace the chloride ion, leading to a broad range of C3-substituted derivatives.
Common nucleophiles for these reactions include amines, alcohols, and thiols, which would yield 3-amino, 3-alkoxy, and 3-thioether derivatives, respectively. The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
| Nucleophile | Product Type | Potential Reaction Conditions |
| Primary/Secondary Amines | 3-Amino-5-methylimidazo[1,2-a]pyridine derivatives | Heat, polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K2CO3, Et3N) |
| Alcohols/Alkoxides | 3-Alkoxy-5-methylimidazo[1,2-a]pyridine derivatives | Strong base (e.g., NaH) to form alkoxide, followed by reaction with the substrate |
| Thiols/Thiolates | 3-(Alkyl/Aryl)thio-5-methylimidazo[1,2-a]pyridine derivatives | Base (e.g., NaOH, K2CO3) to form thiolate, reaction in a polar solvent |
These nucleophilic substitution reactions are fundamental in the derivatization of this compound, providing access to a wide array of compounds with potentially interesting biological and chemical properties.
Electrophilic Aromatic Substitution on the Pyridine (B92270) and Imidazole Rings
The imidazo[1,2-a]pyridine (B132010) ring system is generally reactive towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and, therefore, the most common site of substitution. researchgate.netstackexchange.com However, since the C3 position in this compound is already substituted, electrophilic attack will be directed to other positions on the bicyclic system. The directing effects of the existing substituents—the chloro group, the methyl group, and the pyridine nitrogen—will influence the regioselectivity of the reaction.
The methyl group at C5 is an activating, ortho-, para-directing group, which would favor substitution at the C6 and C8 positions of the pyridine ring. The chloro group at C3 is a deactivating, ortho-, para-directing group. The pyridine nitrogen is deactivating towards electrophilic attack. youtube.com
Common electrophilic aromatic substitution reactions include nitration and halogenation. researchgate.netnih.govrsc.org
Nitration: Nitration of imidazo[1,2-a]pyridines is typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.netlibretexts.org For this compound, the nitro group would be expected to substitute on the pyridine ring, likely at the C6 or C8 position, influenced by the directing effect of the C5-methyl group.
Halogenation: Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govrsc.org Similar to nitration, the halogen is expected to add to the pyridine ring at positions activated by the methyl group.
The precise outcome of these reactions can be sensitive to the reaction conditions, and a mixture of isomers may be obtained.
C-H Functionalization and Cross-Coupling Reactions
Modern synthetic methods, such as C-H functionalization and transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the derivatization of this compound. rsc.orgresearchgate.netcolab.ws
C-H Functionalization: Direct C-H functionalization allows for the introduction of new substituents without the need for pre-functionalized starting materials. nih.gov For the imidazo[1,2-a]pyridine core, C-H functionalization can be directed to various positions on both the imidazole and pyridine rings, often with the aid of a directing group. researchgate.net In the case of this compound, C-H activation could potentially be achieved at the C2 position of the imidazole ring or at the C6, C7, and C8 positions of the pyridine ring.
Cross-Coupling Reactions: The chloro substituent at the C3 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.govnih.govrsc.orgacs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
| Cross-Coupling Reaction | Coupling Partner | Product Type |
| Suzuki Coupling | Boronic acids or esters | 3-Aryl/vinyl-5-methylimidazo[1,2-a]pyridine derivatives |
| Sonogashira Coupling | Terminal alkynes | 3-Alkynyl-5-methylimidazo[1,2-a]pyridine derivatives |
| Buchwald-Hartwig Amination | Amines | 3-Amino-5-methylimidazo[1,2-a]pyridine derivatives |
| Heck Coupling | Alkenes | 3-Alkenyl-5-methylimidazo[1,2-a]pyridine derivatives |
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a diverse library of derivatives.
Formation and Reactivity of Imidazo[1,2-a]pyridine Quaternary Ammonium (B1175870) Salts
The nitrogen atom of the pyridine ring in this compound can be alkylated to form a quaternary ammonium salt. googleapis.comresearchgate.netunive.itsrce.hr This reaction is typically achieved by treating the parent heterocycle with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The resulting quaternary salt is a positively charged species with altered solubility and electronic properties compared to the neutral starting material.
The formation of the quaternary ammonium salt can increase the reactivity of the imidazo[1,2-a]pyridine ring system towards certain nucleophiles. The positive charge on the pyridine ring can also influence the regioselectivity of subsequent reactions. These salts themselves can have biological activity and have been investigated as antimicrobial agents. srce.hr
Synthetic Transformations to Introduce Diverse Side Chains
Carboxylic acid and hydrazide functionalities are important in medicinal chemistry as they can participate in hydrogen bonding and can be used to link to other molecular fragments. To introduce a carboxylic acid group at the C3 position of 5-methylimidazo[1,2-a]pyridine (B1295257), a common strategy would involve the conversion of the 3-chloro group to a different functional group that can then be transformed into a carboxylic acid. For instance, the chloro group could be displaced by a cyanide ion via nucleophilic substitution, and the resulting nitrile can be hydrolyzed to a carboxylic acid.
Alternatively, a cross-coupling reaction, such as a palladium-catalyzed carbonylation, could be employed to directly introduce a carboxyl group or an ester, which can then be hydrolyzed. Once the carboxylic acid or its ester is in place, it can be converted to a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net An example of this is the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide from the corresponding ethyl ester. nih.gov
Acrylonitrile (B1666552) derivatives are of interest due to their potential as Michael acceptors and their presence in some biologically active molecules. jmchemsci.commdpi.comresearchgate.netnih.govnih.gov The synthesis of acrylonitrile derivatives from this compound can be envisioned through a Heck coupling reaction with acrylonitrile. This palladium-catalyzed reaction would form a new carbon-carbon bond at the C3 position, directly introducing the acrylonitrile moiety.
Another approach could involve the Knoevenagel condensation. This would first require the introduction of an aldehyde or a related functional group at a suitable position on the imidazo[1,2-a]pyridine ring, which could then be condensed with an activated acetonitrile (B52724) derivative. For example, the synthesis of (Z)-3-(3-chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacrylonitrile has been reported, demonstrating the feasibility of creating such structures. jmchemsci.com
Schiff Bases
The synthesis of Schiff bases from this compound is not a direct condensation reaction. It necessitates a preliminary functionalization of the 3-position to introduce either an amino or a formyl group, which can then undergo condensation with an appropriate aldehyde or amine, respectively.
Synthesis of 3-Amino Precursors:
One of the primary routes to introduce an amino group at the 3-position of the imidazo[1,2-a]pyridine core is through the Groebke-Blackburn-Bienaymé three-component reaction. This reaction typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, often catalyzed by an acid such as p-toluenesulfonic acid or a Lewis acid like scandium triflate. While this method is broadly applicable, the synthesis of 3-amino-5-methylimidazo[1,2-a]pyridine would specifically require 6-methyl-2-aminopyridine as the starting pyridine component.
Synthesis of 3-Formyl Precursors:
Alternatively, the introduction of a formyl group at the 3-position can be achieved through various methods. The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classical method for the formylation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines. semanticscholar.orgbldpharm.comnanobioletters.comresearchgate.netrsc.org Another approach involves visible light-induced formylation, which has been reported for the C3 position of imidazo[1,2-a]pyridines using tetramethylethylenediamine (TMEDA) as the formyl source. rsc.org
Formation of Schiff Bases:
Once the 3-amino or 3-formyl-5-methylimidazo[1,2-a]pyridine precursor is synthesized, the formation of the Schiff base (imine) is a straightforward condensation reaction.
From 3-Amino Precursors: The 3-amino-5-methylimidazo[1,2-a]pyridine can be reacted with a variety of aromatic or aliphatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent like methanol. The reaction mixture is typically heated to drive the condensation and formation of the imine linkage (-N=CH-). researchgate.net
From 3-Formyl Precursors: Similarly, the 3-formyl-5-methylimidazo[1,2-a]pyridine can be condensed with various primary amines, such as substituted anilines, to yield the corresponding Schiff bases. researchgate.net The reaction conditions are analogous to those for the condensation of the 3-amino precursors.
The general reaction schemes for the formation of Schiff bases from these precursors are depicted below:
Table 1: Reaction Schemes for Schiff Base Synthesis
| Precursor | Reaction | Product |
|---|---|---|
| 3-Amino-5-methylimidazo[1,2-a]pyridine | Condensation with an aldehyde (R-CHO) | 3-(Alkylideneamino)-5-methylimidazo[1,2-a]pyridine |
Triazole Derivatives
The derivatization of this compound into triazole-containing molecules offers a pathway to novel compounds with potentially interesting pharmacological profiles. This transformation typically involves a multi-step sequence, beginning with the substitution of the 3-chloro group.
Synthesis of 1,2,3-Triazole Derivatives:
A prominent method for the synthesis of 1,2,3-triazole derivatives is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." To apply this to this compound, the chloro group must first be replaced by an azide (B81097) group. This can be achieved through a nucleophilic aromatic substitution reaction with sodium azide (NaN₃).
The resulting 3-azido-5-methylimidazo[1,2-a]pyridine can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivative. This approach allows for the introduction of a wide variety of substituents on the triazole ring, depending on the choice of the alkyne. Research has demonstrated the successful synthesis of imidazo[1,2-a]pyridine-linked 1,2,3-triazole derivatives, highlighting the feasibility of this synthetic strategy. rsc.org
Synthesis of 1,2,4-Triazole (B32235) Derivatives:
The formation of a 1,2,4-triazole ring attached to the imidazo[1,2-a]pyridine core can be envisioned through the reaction of this compound with hydrazine. Nucleophilic substitution of the chlorine atom by hydrazine would yield a 3-hydrazinyl-5-methylimidazo[1,2-a]pyridine intermediate. This intermediate could then be cyclized with a suitable one-carbon synthon, such as formic acid or a derivative, to form the 1,2,4-triazole ring. Studies on related chloropyridines have shown that reaction with hydrazine hydrate can lead to the corresponding hydrazinyl-pyridines, which are key precursors for such cyclizations. nih.gov
Table 2: Plausible Pathways to Triazole Derivatives
| Target Derivative | Step 1 | Step 2 |
|---|---|---|
| 1,2,3-Triazole | Nucleophilic substitution with sodium azide | Copper-catalyzed cycloaddition with a terminal alkyne |
Elaboration of the Methyl Group for Further Functionalization
The methyl group at the 5-position of the imidazo[1,2-a]pyridine ring presents a valuable site for further chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold. Key elaboration strategies include oxidation and halogenation of the methyl group.
Oxidation of the 5-Methyl Group:
The selective oxidation of the 5-methyl group to a formyl (aldehyde) or a carboxyl (carboxylic acid) group provides a handle for a wide range of subsequent transformations, such as condensation reactions, amide bond formation, or the introduction of other oxygen-containing functionalities. A well-established method for the oxidation of activated methyl groups on heterocyclic rings is the Riley oxidation, which utilizes selenium dioxide (SeO₂). researchgate.net This reaction is typically carried out in a suitable solvent, such as dioxane or acetic acid, often with heating. The resulting 5-formyl-imidazo[1,2-a]pyridine can then be used in reactions analogous to those of the 3-formyl derivative, for instance, in the synthesis of Schiff bases.
Halogenation of the 5-Methyl Group:
The introduction of a halogen atom, typically bromine, onto the 5-methyl group transforms it into a reactive electrophilic center. This is commonly achieved through a free-radical halogenation reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and a non-polar solvent like carbon tetrachloride. The resulting 5-(bromomethyl)imidazo[1,2-a]pyridine (B13658468) is a versatile intermediate that can undergo nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the attachment of various side chains and functional groups.
Table 3: Elaboration Pathways for the 5-Methyl Group
| Transformation | Reagent(s) | Product | Potential for Further Functionalization |
|---|---|---|---|
| Oxidation to Aldehyde | Selenium Dioxide (SeO₂) | 5-Formyl-imidazo[1,2-a]pyridine | Condensation with amines, Wittig reaction |
Structural Elucidation and Spectroscopic Characterization of 3 Chloro 5 Methylimidazo 1,2 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional structure of molecules.
Proton NMR spectroscopy of 3-Chloro-5-methylimidazo[1,2-a]pyridine, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the protons in the molecule. The aromatic region of the spectrum displays signals for the protons on the imidazo[1,2-a]pyridine (B132010) core, while the aliphatic region shows the signal for the methyl group protons.
The characteristic chemical shifts (δ) for this compound are as follows: a singlet at 7.85 ppm, two doublets at 7.52 ppm and 7.08 ppm, and a singlet for the methyl group at 2.38 ppm. rsc.org The coupling constants and multiplicities of these signals provide further insight into the substitution pattern of the heterocyclic system.
| Compound | Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|---|---|---|---|---|---|
| This compound | H-2 | 7.85 | s | - | CDCl₃ |
| H-6, H-8 | 7.52 | d | 6.0 | ||
| H-7 | 7.08 | d | 9.2 | ||
| CH₃ (C-5) | 2.38 | s | - |
A comparative analysis with other derivatives, such as 3-Chloro-7-methylimidazo[1,2-a]pyridine and 3-Chloro-8-methylimidazo[1,2-a]pyridine, shows how the position of the methyl group influences the chemical shifts of the aromatic protons due to its electronic effects. rsc.org For instance, in 3-Chloro-7-methylimidazo[1,2-a]pyridine, the proton signals appear at δ 7.94 (d, J = 6.8 Hz), 7.47 (s), 7.36 (s), and 6.76 (d, J = 7.2 Hz), with the methyl group at 2.41 (s). rsc.org In 3-Chloro-8-methylimidazo[1,2-a]pyridine, the signals are observed at δ 7.87 (d, J = 6.8 Hz), 7.46 (s), 6.94 (d, J = 6.8 Hz), and 6.78 (t, J = 6.8 Hz), with the methyl group at 2.53 (s). rsc.org
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound, recorded at 100 MHz in CDCl₃, shows distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons, with those attached to electronegative atoms or involved in the aromatic system appearing at characteristic downfield shifts.
The observed chemical shifts for this compound are δ 143.6, 129.9, 127.5, 122.8, 120.2, 117.4, 109.2, and 18.3 ppm. rsc.org The signal at 18.3 ppm is characteristic of the methyl group carbon.
| Compound | Carbon Position | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| This compound | C-8a | 143.6 | CDCl₃ |
| C-2 | 129.9 | ||
| C-5 | 127.5 | ||
| C-7 | 122.8 | ||
| C-6 | 120.2 | ||
| C-8 | 117.4 | ||
| C-3 | 109.2 | ||
| CH₃ | 18.3 |
While specific data for advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and HETCOR (Heteronuclear Correlation) for this compound are not detailed in the provided sources, these methods are routinely employed for unambiguous assignment of ¹H and ¹³C NMR signals. DEPT experiments would differentiate between CH, CH₂, and CH₃ groups, confirming the methyl group and the methine carbons in the aromatic rings. HETCOR (such as HSQC or HMBC) experiments would establish the connectivity between protons and their directly attached or long-range coupled carbon atoms, providing definitive structural proof.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. This is a critical step in the identification of a newly synthesized molecule. For this compound (C₈H₇ClN₂), the calculated exact mass for the protonated molecule [M+H]⁺ would be precisely determined and compared to the experimental value to confirm its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the case of this compound, ESI-MS analysis shows a prominent peak for the protonated molecule [M+H]⁺. The observed mass-to-charge ratio (m/z) for this ion is 167, which corresponds to the molecular weight of the compound plus the mass of a proton. rsc.org This finding is consistent with the expected molecular formula C₈H₇ClN₂.
| Compound | Ionization Method | Observed Ion | m/z (Mass-to-Charge Ratio) |
|---|---|---|---|
| This compound | ESI-MS | [M+H]⁺ | 167 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its fused heterocyclic ring system and substituents.
The analysis of related imidazo[1,2-a]pyridine derivatives provides insight into the principal vibrational modes. The unsaturated C-H stretching vibrations of the pyridine (B92270) and imidazole (B134444) rings typically appear near 3100 cm⁻¹. nih.gov The C-N stretching vibrations associated with the imidazole portion of the molecule are generally observed at approximately 1370 cm⁻¹ and 1200 cm⁻¹. nih.gov Aromatic C=C and C=N stretching vibrations from the fused rings are expected in the 1654-1500 cm⁻¹ region. nih.govresearchgate.net
Table 1: Expected IR Absorption Bands for this compound Based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Class |
|---|---|---|
| Aromatic C-H Stretch | ~3100 | Imidazo[1,2-a]pyridines nih.gov |
| Aliphatic C-H Stretch (Methyl) | <3000 | 2-(4'-Methylphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine researchgate.net |
| C=C and C=N Stretch | 1654-1500 | Imidazo[1,2-a]pyridines nih.govresearchgate.net |
| C-N Stretch (Imidazole) | ~1370, ~1200 | Imidazo[1,2-a]pyridines nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
The imidazo[1,2-a]pyridine core is a well-established fluorophore, and its derivatives are known for their fluorescent properties. ijrpr.com The electronic absorption and emission characteristics are highly dependent on the nature and position of substituents on the bicyclic ring system.
Generally, imidazo[1,2-a]pyridines exhibit two main absorption bands in the UV-visible spectrum. researchgate.net An intense, narrow band is often observed at shorter wavelengths (around 250–270 nm), which is attributed to a π–π* transition involving the entire conjugated system. A second, broader, and less intense band appears at longer wavelengths (e.g., 300–330 nm), which can be assigned to a combination of π–π* and intramolecular charge-transfer (ICT) transitions. researchgate.net
Substituents play a crucial role in tuning these photophysical properties. Electron-donating groups, such as the methyl group at the C5 position, are known to enhance luminescence performance. Conversely, electron-withdrawing groups, like the chloro group at C3, tend to lead to less intense emissions. ijrpr.com Upon excitation, imidazo[1,2-a]pyridine derivatives typically show strong fluorescence, often in the blue or violet regions of the electromagnetic spectrum. ijrpr.com For instance, many derivatives exhibit emission maxima in the blue light region. ijrpr.com
Table 2: General Photophysical Properties of Substituted Imidazo[1,2-a]pyridines
| Property | Wavelength/Region | Transition Type |
|---|---|---|
| Absorption Band 1 | ~250-270 nm | π–π* |
| Absorption Band 2 | ~300-330 nm | π–π* and ICT |
X-ray Crystallography for Solid-State Structural Analysis
Although a specific crystal structure for this compound has not been reported, X-ray diffraction studies on closely related analogues provide a robust framework for understanding its likely solid-state conformation, planarity, and intermolecular interactions.
Single-crystal X-ray diffraction is the definitive method for confirming the molecular structure and atom connectivity of crystalline solids. For derivatives of imidazo[1,2-a]pyridine, this technique has been used to unambiguously confirm the fused ring structure and the positions of various substituents. researchgate.net For this compound, a crystal structure would confirm the placement of the chlorine atom at the C3 position and the methyl group at the C5 position of the bicyclic system.
The imidazo[1,2-a]pyridine ring system itself is generally found to be approximately planar. In the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the fused ring moiety is nearly planar, with a root-mean-square deviation of only 0.024 Å. researchgate.net This planarity is a common feature of the scaffold.
When substituents are present, such as aryl groups, they may be twisted relative to the core ring system. For example, in 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride, the imidazo[1,2-a]pyridin-1-ium ring system is almost planar, but it forms a significant dihedral angle of 61.81 (6)° with the attached fluorophenyl ring. researchgate.net In contrast, some biphenyl-substituted derivatives show a high degree of coplanarity between the imidazo[1,2-a]pyridine core and the phenyl rings, with dihedral angles in the range of 2.0–5.7°. nih.gov
Table 3: Selected Dihedral Angles from Related Imidazo[1,2-a]pyridine Crystal Structures
| Compound | Rings/Groups Involved | Dihedral Angle (°) |
|---|---|---|
| 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride | Imidazo[1,2-a]pyridinium ring and fluorophenyl ring | 61.81 researchgate.net |
| Biphenyl-substituted imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine ring and first phenyl ring | 2.0–5.7 nih.gov |
In the solid state, the packing of imidazo[1,2-a]pyridine derivatives is governed by various intermolecular interactions. In the absence of strong hydrogen bond donors like -OH or -NH groups in this compound, weaker interactions are expected to dominate the crystal packing.
C-H···N and C-H···O hydrogen bonds are commonly observed in derivatives with appropriate functional groups. researchgate.netresearchgate.net More relevant to the target compound would be π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are frequently observed in the crystal structures of imidazo[1,2-a]pyridines, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.netnih.gov For instance, in (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, multiple π-π interactions link molecular ribbons, with centroid-centroid distances ranging from 3.4819 Å to 3.7212 Å. researchgate.net Additionally, C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, have also been noted. researchgate.net
Theoretical and Computational Chemistry Studies of Imidazo 1,2 a Pyridine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels. For the imidazo[1,2-a]pyridine (B132010) scaffold, these calculations are crucial for understanding the influence of various substituents on the core ring system.
DFT studies on related heterocyclic compounds have demonstrated that this method can reliably predict how substituents, such as the chloro and methyl groups in 3-Chloro-5-methylimidazo[1,2-a]pyridine, influence the electron distribution across the fused ring system. mdpi.com This information is vital for predicting the molecule's reactivity and interaction with other chemical species.
Table 1: Representative DFT-Calculated Electronic Properties for an Imidazo[1,2-a]pyridine System
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | ~2.5 - 4.5 |
| Total Energy (Hartree) | Compound-specific |
| Point Group Symmetry | C1 or Cs |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, provide critical insights into the molecule's stability and reactivity. scirp.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For imidazo[1,2-a]pyridine derivatives, the distribution of these orbitals across the molecule indicates the most likely sites for nucleophilic and electrophilic attack. scirp.org In many imidazo[1,5-a]pyridine (B1214698) derivatives, the HOMO is delocalized over the entire molecule, while the LUMO is often localized on the imidazopyridine moiety. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Electron-donating ability |
| LUMO Energy | -1.5 to -0.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical stability and reactivity |
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters. nih.gov These calculations can simulate infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra, which can then be compared with experimental results to confirm the molecular structure and understand its electronic transitions. nih.govrsc.org
For this compound, theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends, aiding in the interpretation of experimental IR and Raman spectra. Similarly, TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, providing insights into the nature of electronic transitions within the molecule. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic properties of a molecule, molecular modeling and dynamics simulations provide insights into its dynamic behavior and conformational flexibility.
Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a relatively rigid structure like this compound, the main conformational freedom would involve the rotation of the methyl group. Molecular mechanics or DFT calculations can be used to map the potential energy surface as a function of this rotation, identifying the lowest energy (most stable) conformation.
Molecular dynamics (MD) simulations can further explore the molecule's behavior over time, providing a dynamic picture of its conformational stability and interactions with its environment, such as a solvent or a biological receptor. openpharmaceuticalsciencesjournal.com Studies on related imidazo[1,2-a]pyridine derivatives have used MD simulations to confirm the stability of docking poses within protein active sites. openpharmaceuticalsciencesjournal.comnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for designing and optimizing drug candidates. oncodesign-services.com These studies use computational models to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For the imidazo[1,2-a]pyridine class, which is known for a wide range of biological activities, computational SAR helps identify key structural features that influence potency and selectivity. nih.govnih.gov
By analyzing a dataset of imidazo[1,2-a]pyridine derivatives with known activities, computational methods can build predictive models. These models can then be used to estimate the activity of new, unsynthesized compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) generate mathematical models that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to biological activity, guiding the design of more effective therapeutic agents. researchgate.net
Correlation of Chemical Modifications with Electronic Properties
The electronic properties of the imidazo[1,2-a]pyridine scaffold are highly sensitive to the nature and position of substituent groups. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these structure-property relationships. The introduction of substituents like the chloro group at the C3 position and the methyl group at the C5 position on the imidazo[1,2-a]pyridine core significantly modulates its electronic characteristics.
Generally, electron-donating groups (EDGs) like methyl (-CH3) tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. scirp.orgscirp.org
Quantum chemical studies on various substituted imidazo[1,2-a]pyridines reveal distinct patterns:
HOMO-LUMO Energy Gap (ΔE) : The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. acs.org Substituents directly influence this gap. For instance, studies on imidazo[1,2-a]pyridinyl-chalcones showed that EDGs increase the HOMO energy level, identifying the molecule as a better electron donor, while EWGs lower both HOMO and LUMO energy levels. scirp.orgscirp.org This modulation of the frontier molecular orbitals is a key strategy in fine-tuning the electronic and photophysical properties of these compounds. tandfonline.comresearchgate.net
Electron Density and Electrostatic Potential : The presence of a chlorine atom at the C3 position and a methyl group at the C5 position alters the electron density distribution across the bicyclic system. The electronegative chlorine atom withdraws electron density, while the methyl group donates it. This creates specific regions of positive and negative electrostatic potential on the molecular surface, which are crucial for predicting intermolecular interactions.
DFT calculations on related systems have been used to compute various global chemical reactivity parameters, which are summarized in the table below. acs.org
| Parameter | Description | Influence of Substituents |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Increased by electron-donating groups (e.g., -CH3); decreased by electron-withdrawing groups (e.g., -Cl). scirp.orgscirp.org |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Generally decreased by electron-withdrawing groups. scirp.orgscirp.org |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Tunable by the electronic nature of the substituents. acs.org |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. nih.gov | Inversely related to the HOMO-LUMO gap. |
| Electronegativity (χ) | Measures the power of a molecule to attract electrons. Calculated as -(EHOMO + ELUMO)/2. nih.gov | Influenced by the overall electronic character imparted by substituents. |
Computational Approaches to Modulating Chemical Reactivity
Computational chemistry, particularly DFT, serves as an influential technique for evaluating the structural properties and chemical reactivity of organic compounds like this compound. acs.org By calculating various reactivity descriptors, researchers can predict how and where a molecule is likely to react.
The frontier molecular orbitals (HOMO and LUMO) are central to these predictions. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For imidazo[1,2-a]pyridinyl-chalcones, the carbon C5 of the imidazo[1,2-a]pyridine nucleus was identified as a potential nucleophilic center. scirp.org The analysis of these orbitals provides a reliable method for understanding molecular reactivity and electronic properties. researchgate.net
Key computational methods and calculated parameters include:
Density Functional Theory (DFT) : This is the most common quantum chemical method for these systems. Functionals like B3LYP combined with basis sets such as 6-311G++(d,p) are frequently used to optimize molecular structures and calculate electronic parameters. acs.orgnih.gov
Fukui Functions : These functions are used to identify specific atomic sites within a molecule that are most susceptible to either nucleophilic or electrophilic attack, thus predicting the regioselectivity of chemical reactions.
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. These maps are invaluable for predicting sites for non-covalent interactions.
Through these computational approaches, the reactivity of the this compound scaffold can be systematically modulated. By strategically choosing different substituents, chemists can fine-tune the electronic landscape of the molecule to enhance its reactivity towards a specific target or to direct chemical reactions to a desired position on the heterocyclic core. mdpi.com
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used to gain insight into the binding modes and affinities of imidazo[1,2-a]pyridine derivatives with various biological targets, strictly from a structural and energetic perspective.
In these simulations, the ligand, such as a derivative of this compound, is placed into the binding site of a protein receptor. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, and to rank different binding poses. The analysis focuses on the non-covalent interactions that stabilize the ligand-receptor complex.
Studies on various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives have identified several key types of interactions:
Hydrogen Bonds : Interactions between hydrogen bond donors and acceptors on the ligand and the protein are critical for specificity and affinity.
Hydrophobic Interactions : The nonpolar parts of the ligand interact favorably with hydrophobic pockets in the receptor's binding site.
Electrostatic and π-π Interactions : Interactions between charged residues and the ligand, as well as stacking of aromatic rings, contribute to the binding energy.
The table below summarizes findings from molecular docking simulations of various imidazo[1,2-a]pyridine and related heterocyclic systems with different protein targets, focusing on the computational predictions of these interactions.
| Ligand Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H (3U9W) | up to -11.237 | Interactions with key amino acid residues in the active site. chemmethod.com |
| Imidazo[1,2-a]pyrimidine Derivatives | Human ACE2 (7U0N) | up to -9.1 | Not specified. nih.gov |
| Imidazo[1,2-a]pyrimidine Derivatives | SARS-CoV-2 Spike Protein (7U0N) | up to -7.3 | Not specified. nih.gov |
| Substituted Imidazo[1,2-a]pyridines | Oxidoreductase | up to -9.207 | His 222, Tyr 216, Lys 270. asianpubs.org |
| Imidazo[1,2-a]pyridin-3-yl Derivatives | Farnesyl Diphosphate Synthase (5CG5) | Not specified (ranked by MolDock/rerank scores) | Substitutions with nitro and hydroxyl groups showed significant predicted affinity. nih.gov |
These simulations provide a detailed, atom-level view of how a ligand like this compound might fit into a receptor's active site. The predicted binding energy and the specific interactions with amino acid residues offer a rational basis for structural modifications aimed at improving the molecule's binding characteristics. chemmethod.comasianpubs.org
Advanced Applications and Research Directions for Imidazo 1,2 a Pyridine Derivatives
Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis
Imidazo[1,2-a]pyridine (B132010) derivatives serve as crucial intermediates for the synthesis of more complex molecular architectures. acs.orgnih.gov The inherent reactivity of the scaffold allows for functionalization at various positions, particularly C3, which can be further elaborated into diverse functional groups like amides, hydroxymethyls, and carbonyls. mdpi.com This versatility is exploited in multi-component reactions and catalyst-free annulation reactions to build highly functionalized, fused-heterocyclic compounds. acs.org
For instance, the Groebke–Blackburn–Bienaymè three-component reaction (GBB-3CR) utilizes the imidazo[1,2-a]pyridine backbone to create novel covalent inhibitors and other bioactive compounds. rsc.orgwestminster.ac.uk Synthetic strategies often involve the initial construction of a substituted imidazo[1,2-a]pyridine core, which is then used in subsequent steps. nih.gov For example, 2-aminopyridines can be reacted with α-halocarbonyl derivatives to form the basic imidazo[1,2-a]pyridine structure, which then acts as a building block for more complex molecules, including those with therapeutic potential against snake venom phospholipase A2 or for targeting cancer cells. nih.govnih.gov The development of synthetic protocols, such as those using microwave irradiation or iodine catalysis, has made these intermediates more accessible for creating libraries of compounds for various applications. acs.orgrsc.org
Development of Optoelectronic Materials and Fluorescent Probes
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines imparts them with inherent fluorescent properties, making them attractive for applications in optoelectronics and chemical sensing. ijrpr.comresearchgate.net
The photophysical properties of imidazo[1,2-a]pyridine derivatives can be precisely controlled by introducing different substituents onto the heterocyclic core. acs.orgresearchgate.net This allows for the development of color-tunable fluorophores. Research has shown that functionalization at the C3 and C5 positions can independently modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgresearchgate.net
Specifically, varying the substituent on the C3-aryl group primarily affects the HOMO levels, while altering the electron-withdrawing nature of the substituent on the C5-aryl group influences the LUMO levels. acs.org This decoupling allows for a combinatorial approach to fine-tune the emission wavelengths across a broad spectrum, from the near-UV to the deep-blue region. nih.govacs.org This principle enables the rational design of fluorophores with specific emission characteristics for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govtandfonline.com
Table 1: Influence of Substitution on the Photophysical Properties of 3,5-Diarylimidazo[1,2-a]pyridines
| Substitution Position | Effect on Molecular Orbitals | Impact on Emission Wavelength |
| C3-Aryl Group | Changes HOMO Levels | Modulates emission properties |
| C5-Aryl Group | Affects LUMO Levels (Inductive Effects) | Increases emission wavelength with more electron-withdrawing groups |
The fluorescence of imidazo[1,2-a]pyridine derivatives can be designed to respond to the presence of specific analytes, making them excellent candidates for fluorescent probes in bioimaging and chemosensing. nih.gov These probes often operate on a "turn-on" or "turn-off" mechanism, where fluorescence is enhanced or quenched upon binding to a target molecule. rsc.orgnih.gov
Derivatives have been successfully developed for the highly sensitive and selective detection of various metal ions, including Fe³⁺, Hg²⁺, Cu²⁺, and Zn²⁺, in aqueous media. rsc.orgresearchgate.net For example, a fused imidazopyridine sensor was shown to detect Fe³⁺ via a 'turn-on' response and Hg²⁺ via a 'turn-off' response, with limits of detection in the parts-per-billion (ppb) range. rsc.orgnih.govresearchgate.net These probes exhibit low cytotoxicity and have been successfully used for fluorescence imaging of these ions in living cells, such as HeLa cells, and even in whole organisms like zebrafish. nih.govrsc.orgnih.gov Beyond metal ions, imidazo[1,2-a]pyridine-based probes have been engineered to detect biologically important molecules like cysteine and simulants of nerve agents. nih.govnih.gov
Table 2: Examples of Imidazo[1,2-a]pyridine-Based Fluorescent Probes
| Probe Target | Detection Mechanism | Application |
| Fe³⁺ / Hg²⁺ | Turn-on (Fe³⁺), Turn-off (Hg²⁺) | Detection in aqueous media and HeLa cells rsc.orgnih.gov |
| Hg²⁺ | Fluorescence enhancement | Naked-eye detection, cell imaging, test strips rsc.org |
| Cu²⁺ / CN⁻ | Sequential fluorescence response | Detection in aqueous and biological samples researchgate.net |
| Cysteine | Fluorescence enhancement | Imaging in living cells and zebrafish nih.gov |
| Nerve Agent Simulants | Colorimetric and fluorometric changes | Real-time detection on paper strips nih.gov |
Exploration in Material Science Applications (e.g., corrosion inhibition)
In the field of material science, imidazo[1,2-a]pyridine derivatives have demonstrated significant potential, particularly as corrosion inhibitors for metals in aggressive acidic environments. bio-conferences.orgfrontiersin.orgresearchgate.net These compounds can effectively protect mild steel from corrosion in solutions like hydrochloric acid (HCl) and sulfuric acid. frontiersin.orgrsc.org
The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that retards the corrosion process. frontiersin.org The presence of heteroatoms (nitrogen) and π-electrons in the imidazo[1,2-a]pyridine ring facilitates strong adsorption onto the steel surface. rsc.org Studies using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have confirmed that these compounds act as mixed-type inhibitors, affecting both anodic and anodic reactions. frontiersin.orgrsc.org High inhibition efficiencies, often exceeding 90%, have been reported at low concentrations. frontiersin.orgrsc.org Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have corroborated these experimental findings, providing insights into the strong interaction between the inhibitor molecules and the metal surface. rsc.orgresearchgate.net
Table 3: Corrosion Inhibition Efficiency of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives on Mild Steel in 1 M HCl
| Compound | Concentration (M) | Inhibition Efficiency (%) |
| IPY 1 | 10⁻³ | 94.22% rsc.org |
| IPY 2 | 10⁻³ | 96.10% rsc.org |
| DPIP | 10⁻⁴ | 90.5% frontiersin.org |
| OPIP | 10⁻⁴ | 91.9% frontiersin.org |
Foundation for Rational Design of Bioactive Compounds (focus on chemical design principles)
The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" scaffold because of its frequent appearance in a wide range of biologically active compounds. researchgate.netrsc.orgnih.gov This makes it an excellent foundation for the rational design of new therapeutic agents. nih.govnih.gov
Structure-based design is a powerful chemical design principle used to develop potent and selective bioactive compounds based on the imidazo[1,2-a]pyridine core. nih.gov This approach relies on understanding the three-dimensional structure of the biological target, typically an enzyme or receptor, to design molecules that fit precisely into the active or allosteric site.
This strategy has been successfully employed to develop novel kinase inhibitors for cancer therapy. nih.govnih.govnih.gov By analyzing the co-crystal structures of kinases like Nek2, c-Met, and VEGFR2 with known inhibitors, researchers can identify key interactions and design new derivatives with optimized binding. nih.govnih.gov Techniques such as bioisosteric replacement and the introduction of specific functional groups to form intramolecular hydrogen bonds are used to enhance potency and selectivity. nih.govnih.gov This rational design process has led to the identification of imidazo[1,2-a]pyridine derivatives with low nanomolar inhibitory activity (IC₅₀) and significant antitumor effects in both in vitro and in vivo models. nih.govnih.gov The systematic exploration of structure-activity relationships (SAR) is crucial in these studies to refine the molecular design and improve the pharmacological profile of the compounds. nih.govdocumentsdelivered.com
Table 4: Examples of Bioactive Compounds Designed Using the Imidazo[1,2-a]pyridine Scaffold
| Compound ID | Target Kinase | Inhibitory Activity (IC₅₀) | Design Approach |
| MBM-55 | Nek2 | 1.0 nM | Structure-based design, bioisostere replacement nih.gov |
| MBM-17 | Nek2 | 3.0 nM | Structure-based design, bioisostere replacement nih.gov |
| Compound 26 | c-Met / VEGFR2 | 1.9 nM / 2.2 nM | Structure-based design using co-crystal information nih.gov |
| Compound 22e | c-Met | 3.9 nM | Bioisosteric replacement nih.gov |
Scaffold Hopping Strategies in Drug Discovery Research
Scaffold hopping is a computational or experimental strategy used in drug discovery to identify isofunctional molecular structures with significantly different molecular backbones. This technique is employed to discover novel patentable chemotypes, improve physicochemical and pharmacokinetic properties, or avoid known toxicophores. In the context of imidazo[1,2-a]pyridine derivatives, scaffold hopping has been a valuable tool for the development of new therapeutic agents.
One notable application of scaffold hopping has been in the development of new anticancer agents. By replacing the core scaffold of known bioactive compounds with the imidazo[1,2-a]pyridine moiety, researchers have successfully developed novel topoisomerase IIα inhibitors. nih.gov For instance, a scaffold hopping approach from the natural product aurones led to the synthesis of 2-arylideneimidazo[1,2-a]pyridinones, which exhibited potent antiproliferative activities. nih.gov Similarly, scaffold hopping has been utilized to develop new antitubercular agents by modifying the imidazo[1,2-a]pyridine core of existing drug candidates to improve their activity against multidrug-resistant strains of Mycobacterium tuberculosis.
Another area where scaffold hopping of the imidazo[1,2-a]pyridine scaffold has shown promise is in the development of antikinetoplastid agents. researchgate.net Researchers have explored replacing the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold with a 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety to generate new series of compounds with potential activity against parasitic protozoa. researchgate.net This strategy aims to overcome the metabolic liabilities often associated with aromatic compounds by replacing them with more electron-deficient ring systems, thereby increasing their robustness towards oxidative metabolism. rsc.org
The following table provides examples of scaffold hopping strategies involving the imidazo[1,2-a]pyridine core:
| Original Scaffold | Hopped Scaffold | Therapeutic Target/Application | Reference |
| Aurones | 2-Arylideneimidazo[1,2-a]pyridinones | Topoisomerase IIα (Anticancer) | nih.gov |
| 3-Nitroimidazo[1,2-a]pyridine | 3-Nitroimidazo[1,2-b]pyridazine | Antikinetoplastid | researchgate.net |
| Phenyl ring | Pyridyl-substituted imidazo[1,2-a]pyridine | Address metabolic liabilities | rsc.org |
Design Principles for Modulating Chemical Properties for Biological Interactions (e.g., improving aqueous solubility through chemical modification)
The modulation of physicochemical properties of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity and pharmacokinetic profiles. A key property that often requires improvement is aqueous solubility, which can significantly impact a drug's absorption and distribution.
Several design principles have been applied to enhance the aqueous solubility of imidazo[1,2-a]pyridine-based compounds. One effective strategy is the introduction of polar functional groups or heteroatoms. For example, the incorporation of a pyridinyl group at the 8-position of the imidazo[1,2-a]pyridine ring has been shown to greatly improve the aqueous solubility of 3-nitroimidazo[1,2-a]pyridine derivatives with antileishmanial activity. mdpi.com This modification can disrupt the crystal packing of the molecule and increase its interaction with water molecules.
Another approach to improve solubility is the disruption of molecular planarity. The introduction of substituents that force the molecule out of a planar conformation can reduce intermolecular stacking and, consequently, increase solubility. This can be achieved by introducing bulky groups or substituents that create steric hindrance.
The following table summarizes design principles for modulating the chemical properties of imidazo[1,2-a]pyridine derivatives:
| Design Principle | Chemical Modification | Effect on Property | Example Application | Reference |
| Increase Polarity | Introduction of a pyridinyl group at the 8-position | Improved aqueous solubility | Antileishmanial 3-nitroimidazo[1,2-a]pyridines | mdpi.com |
| Disrupt Planarity | Introduction of bulky substituents | Increased solubility | General drug design | N/A |
| Reduce Lipophilicity | Substitution of methyl groups with more polar moieties | Improved pharmacokinetic profile | Antitubercular imidazo[1,2-a]pyridines | nih.gov |
Future Perspectives in Synthetic Organic Chemistry of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines and their derivatives remains an active area of research in organic chemistry. rsc.org Future perspectives in this field are focused on the development of more efficient, sustainable, and diverse synthetic methodologies.
One of the key trends is the development of novel multi-component reactions (MCRs). mdpi.comresearchgate.net MCRs offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery for the generation of compound libraries. The Groebke–Blackburn–Bienaymé reaction is a notable example of a three-component reaction used for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov
Another important direction is the advancement of C-H functionalization reactions. mdpi.com Direct functionalization of the C-H bonds of the imidazo[1,2-a]pyridine core provides a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. Visible light-induced C-H functionalization has emerged as a particularly promising strategy for the selective introduction of various functional groups at the C3 position of the imidazo[1,2-a]pyridine scaffold. mdpi.com
Furthermore, the development of green and sustainable synthetic methods is a major focus. This includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques such as microwave-assisted synthesis. acs.orgorganic-chemistry.org
The future of synthetic organic chemistry of imidazo[1,2-a]pyridines will likely see a convergence of these strategies, leading to the development of novel and efficient pathways to access a wide range of structurally diverse derivatives with potential applications in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloro-5-methylimidazo[1,2-a]pyridine?
- Methodology : Synthesis typically involves cyclization of 2-aminopyridine derivatives with chloroacetyl chloride in a one-pot reaction under reflux. A base like KCO in DMF facilitates deprotonation and nucleophilic substitution. Post-synthesis purification via column chromatography and characterization by H/C NMR and HPLC ensures structural fidelity and purity .
Q. How is the structure of this compound confirmed?
- Methodology : Structural confirmation employs spectroscopic techniques:
- NMR : H NMR (δ 2.4 ppm for methyl, δ 7.1–8.3 ppm for aromatic protons) and C NMR.
- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 197.6 for CHClN).
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous imidazo[1,2-a]pyridines .
Q. What in vitro assays evaluate the biological activity of this compound?
- Methodology :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase profiling or protease inhibition assays (e.g., IC determination) .
Advanced Research Questions
Q. How do substituents at the 3 and 5 positions affect the biological activity of imidazo[1,2-a]pyridines?
- Methodology : Comparative SAR studies using analogs (e.g., bromo, methyl, or nitro substituents) reveal:
- 3-Chloro substitution : Enhances enzyme inhibition (e.g., kinase targeting) due to increased electrophilicity.
- 5-Methyl substitution : Improves lipophilicity and membrane permeability, boosting anticancer activity.
- Data Table :
| Substituents | Antimicrobial Activity (MIC, μg/mL) | Anticancer IC (μM) |
|---|---|---|
| 3-Cl, 5-Me | 1.2–2.5 | 8.7–12.3 |
| 3-Br, 5-Cl | 0.9–1.8 | 6.5–9.8 |
| Unsubstituted core | >25 | >50 |
Q. What strategies optimize reaction yields in Friedel-Crafts acylations of imidazo[1,2-a]pyridines?
- Methodology :
- Catalyst : Lewis acids (e.g., AlCl) in dichloroethane under inert atmosphere (N).
- Stoichiometry : Acetyl chloride in 1.2–1.5 equivalents minimizes side reactions.
- Parallel synthesis : High-throughput screening identifies optimal conditions (e.g., 85% yield at 60°C for 6 hours) .
Q. How can SAR studies guide the design of potent imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Systematic substitution : Introduce halogens (Cl, Br) at position 3 and alkyl groups (Me, Et) at position 5.
- QSAR modeling : Correlates electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at position 3 enhance target binding.
- Case study : 3-Chloro-5-methyl derivatives showed 3-fold higher kinase inhibition than unsubstituted analogs .
Q. What in vivo models assess the therapeutic potential of this compound?
- Methodology :
- Anti-inflammatory studies : Carrageenan-induced paw edema in rodents, measuring TNF-α/IL-6 suppression.
- Anticancer efficacy : Xenograft models (e.g., murine breast cancer) with tumor volume reduction metrics.
- Pharmacokinetics : Plasma half-life (t) and bioavailability via LC-MS/MS analysis .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
